molecular formula C11H12N2O2 B2612039 1-{2h,3h,4h,5h-Pyrido[3,2-f][1,4]oxazepin-4-yl}prop-2-en-1-one CAS No. 2128688-87-7

1-{2h,3h,4h,5h-Pyrido[3,2-f][1,4]oxazepin-4-yl}prop-2-en-1-one

Cat. No.: B2612039
CAS No.: 2128688-87-7
M. Wt: 204.229
InChI Key: IQADFLAWKWBYKO-UHFFFAOYSA-N
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Description

1-{2H,3H,4H,5H-Pyrido[3,2-f][1,4]oxazepin-4-yl}prop-2-en-1-one is a heterocyclic compound that features a unique structure combining pyridine and oxazepine rings

Preparation Methods

The synthesis of 1-{2H,3H,4H,5H-Pyrido[3,2-f][1,4]oxazepin-4-yl}prop-2-en-1-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of a pyridine derivative with an oxazepine precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

1-{2H,3H,4H,5H-Pyrido[3,2-f][1,4]oxazepin-4-yl}prop-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-{2H,3H,4H,5H-Pyrido[3,2-f][1,4]oxazepin-4-yl}prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2H,3H,4H,5H-Pyrido[3,2-f][1,4]oxazepin-4-yl}prop-2-en-1-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-{2H,3H,4H,5H-Pyrido[3,2-f][1,4]oxazepin-4-yl}prop-2-en-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3,5-dihydro-2H-pyrido[3,2-f][1,4]oxazepin-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-10(14)13-6-7-15-11-9(8-13)4-3-5-12-11/h2-5H,1,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQADFLAWKWBYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOC2=C(C1)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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